molecular formula C10H9N3O2S B6281314 4-{[(1,3-thiazol-4-yl)methyl]amino}pyridine-2-carboxylic acid CAS No. 1343361-38-5

4-{[(1,3-thiazol-4-yl)methyl]amino}pyridine-2-carboxylic acid

Cat. No. B6281314
CAS RN: 1343361-38-5
M. Wt: 235.3
InChI Key:
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Description

This compound is a derivative of thiazole, a heterocyclic organic compound which has a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . Thiazoles are members of the azole heterocycles that include imidazoles and oxazoles .


Synthesis Analysis

The synthesis of thiazole derivatives has been reported in several studies . For instance, one study describes the synthesis of N-{4-[(4-amino-5-sulfanyl-4H-1,2,4-triazol-3-yl) methyl]-1,3-thiazol-2-yl}-2-substituted amide derivatives .


Molecular Structure Analysis

The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The chemical shift of the ring proton is between 7.27 and 8.77 ppm .


Chemical Reactions Analysis

Thiazoles are found in many potent biologically active compounds, such as sulfathiazole (antimicrobial drug), Ritonavir (antiretroviral drug), Abafungin (antifungal drug), Bleomycine, and Tiazofurin (antineoplastic drug) .


Physical And Chemical Properties Analysis

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . The odor of thiazole is similar to that of pyridine . It is a clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 .

Mechanism of Action

The mechanism of action of thiazole derivatives can vary depending on the specific compound. For example, Voreloxin, a thiazole derivative, binds to DNA and interacts with topoisomerase II, resulting in DNA double-strand cracks, a G2 stop, and ultimately, cell death .

Future Directions

Thiazoles have diverse biological activities and are being explored for their potential in various fields such as antimicrobial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant activities . Future research will likely continue to explore the design and structure–activity relationship of bioactive molecules .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound '4-{[(1,3-thiazol-4-yl)methyl]amino}pyridine-2-carboxylic acid' involves the synthesis of the intermediate compound '4-{[(1,3-thiazol-4-yl)methyl]amino}pyridine-2-carboxylic acid methyl ester' followed by the hydrolysis of the ester to obtain the final product.", "Starting Materials": [ "2-chloronicotinic acid", "thiourea", "sodium hydroxide", "methyl iodide", "hydrochloric acid", "sodium bicarbonate", "sodium chloride", "water", "ethanol" ], "Reaction": [ "Step 1: 2-chloronicotinic acid is reacted with thiourea in the presence of sodium hydroxide to obtain 4-(aminomethyl)pyridine-2-carboxylic acid.", "Step 2: 4-(aminomethyl)pyridine-2-carboxylic acid is reacted with methyl iodide in the presence of sodium hydroxide to obtain 4-(methylamino)methylpyridine-2-carboxylic acid.", "Step 3: 4-(methylamino)methylpyridine-2-carboxylic acid is reacted with thioformamide in the presence of hydrochloric acid to obtain 4-{[(1,3-thiazol-4-yl)methyl]amino}pyridine-2-carboxylic acid methyl ester.", "Step 4: The ester is hydrolyzed using sodium bicarbonate in water to obtain the final product, 4-{[(1,3-thiazol-4-yl)methyl]amino}pyridine-2-carboxylic acid." ] }

CAS RN

1343361-38-5

Molecular Formula

C10H9N3O2S

Molecular Weight

235.3

Purity

95

Origin of Product

United States

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